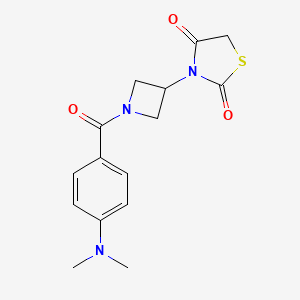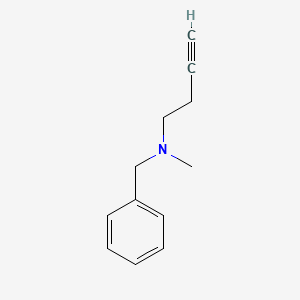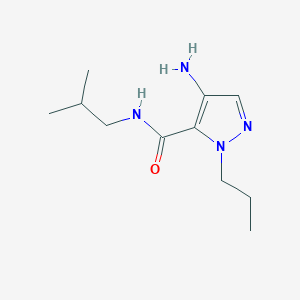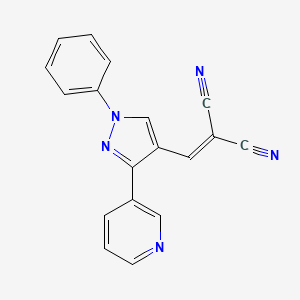
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core structure.
作用機序
Target of Action
Thiazolidine-2,4-dione derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects .
Mode of Action
Thiazolidine-2,4-dione derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes . This inhibition could potentially explain some of the observed pharmacological effects.
Biochemical Pathways
The inhibition of lipoxygenase by thiazolidine-2,4-dione derivatives could impact the arachidonic acid pathway, affecting the production of leukotrienes . Leukotrienes are involved in inflammatory responses, so this could potentially explain the anti-inflammatory effects observed for some thiazolidine-2,4-dione derivatives .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have suggested that these compounds possess drug-like properties .
Result of Action
Thiazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antioxidant, and anticancer activities . These effects could potentially be due to the inhibition of lipoxygenase and the resulting impact on the arachidonic acid pathway .
Action Environment
The synthesis of thiazolidine-2,4-dione derivatives has been reported to be influenced by the choice of solvent, which could potentially impact the properties of the final compound .
準備方法
The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with a thiazolidine-2,4-dione derivative. The reaction conditions often involve the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of bases like N,N-diisopropylethylamine (DIEA) in solvents such as dichloroethane (DCE) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
化学反応の分析
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
5-(4-(Dimethylamino)phenyl)thiazolidine-2,4-dione: Similar in structure but lacks the azetidin-3-yl group.
3-(4-Bromophenyl)-2-(4-(Dimethylamino)phenyl)thiazolidin-4-one: Contains a bromophenyl group instead of the benzoyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAUHUHXYXAAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)
![Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate](/img/structure/B3013662.png)
![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)






![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B3013678.png)
![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)
![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

